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Compound of Interest

N2,N2-dimethylpyridine-2,4-
Compound Name:
diamine

Cat. No.: B1291724

In the quest for novel anti-cancer therapeutics, pyridine and pyrimidine derivatives have
emerged as a promising class of compounds due to their ability to modulate key signaling
pathways involved in cancer cell proliferation.[1][2] While specific data on the anti-proliferative
effects of N2,N2-dimethylpyridine-2,4-diamine remains to be elucidated in published
literature, a wealth of research on structurally related diaminopyrimidine compounds offers
valuable insights into their potential as anti-cancer agents. This guide provides a comparative
analysis of a representative diaminopyrimidine derivative, Compound A12, a potent Focal
Adhesion Kinase (FAK) inhibitor, against other anti-proliferative agents, supported by
experimental data and detailed methodologies.[1]

Comparative Anti-Proliferative Activity

The in vitro efficacy of novel compounds is often benchmarked against established anti-cancer
drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values
of Compound A12, a diaminopyrimidine derivative, in comparison to TAE-226, another FAK
inhibitor, and Doxorubicin, a standard chemotherapeutic agent, across various cancer cell
lines.
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Compound/Drug Cancer Cell Line IC50 (nM) Reference
Compound Al12 A549 (Lung) 130 [1]
MDA-MB-231 (Breast) 94 [1]

TAE-226 A549 (Lung) Not specified [1]
MDA-MB-231 (Breast)  Not specified [1]

Doxorubicin HCT-116 (Colon) 40.0 [3]

MCF-7 (Breast) 64.8 [3]

HepG2 (Liver) 24.7 [3]

A549 (Lung) 58.1 [3]

Table 1. Comparative IC50 values of Compound A12 and other anti-cancer agents.

Mechanism of Action: Targeting the FAK Signaling
Pathway

Compound A12 exerts its anti-proliferative effects by inhibiting Focal Adhesion Kinase (FAK), a
non-receptor protein tyrosine kinase that is overexpressed in various tumors.[1] FAK plays a
crucial role in cell adhesion, survival, proliferation, and migration.[1] By inhibiting FAK,
Compound A12 can effectively disrupt these downstream signaling pathways, leading to a
reduction in cancer cell viability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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